molecular formula C9H10N4O3 B010082 1,3,7-Trimethyl-5H-pteridine-2,4,6-trione CAS No. 101130-63-6

1,3,7-Trimethyl-5H-pteridine-2,4,6-trione

Cat. No. B010082
M. Wt: 222.2 g/mol
InChI Key: VBABXTJOQWJKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Trimethyl-5H-pteridine-2,4,6-trione is a chemical compound that has been the focus of scientific research for its potential applications in a variety of fields. This compound is also known as tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in the biosynthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in cardiovascular and immune system function.

Mechanism Of Action

BH4 functions as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and the regulation of nitric oxide synthesis. BH4 deficiency can lead to a decrease in neurotransmitter synthesis and impaired vascular function.

Biochemical And Physiological Effects

BH4 has several biochemical and physiological effects, including the regulation of neurotransmitter synthesis, the regulation of nitric oxide synthesis, and the regulation of cell growth and proliferation. BH4 deficiency can lead to several disorders, including neurological disorders, cardiovascular disease, and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using BH4 in lab experiments is its essential role in several biochemical pathways, making it a crucial factor in several physiological processes. However, one limitation is the complexity of its synthesis and the requirement for several cofactors, which can make it challenging to produce in large quantities.

Future Directions

For research on BH4 include further studies on its role in neurological disorders, cardiovascular disease, and cancer. Additionally, research on the development of new synthesis methods and the identification of new cofactors could lead to the production of BH4 in larger quantities and at a lower cost. Finally, research on the development of BH4 analogs and derivatives could lead to the development of new drugs for the treatment of various disorders.

Synthesis Methods

The synthesis of BH4 involves several steps, including the condensation of 2-amino-4-hydroxy-6-pyruvoyl tetrahydropterin (AH4) with dihydropteridine reductase (DHPR) to form dihydrobiopterin (BH2). BH2 is then oxidized to BH4 by the enzyme dihydrofolate reductase (DHFR). This process requires the presence of several cofactors, including flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH).

Scientific Research Applications

BH4 has been the focus of scientific research for its potential applications in several fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BH4 has been shown to play a crucial role in the biosynthesis of neurotransmitters, which are essential for proper brain function. BH4 deficiency has been implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and depression.
In cardiovascular disease, BH4 has been shown to play a crucial role in the regulation of nitric oxide synthesis, which plays a crucial role in vascular function. BH4 deficiency has been implicated in several cardiovascular disorders, including hypertension and atherosclerosis.
In cancer research, BH4 has been shown to play a role in the regulation of cell growth and proliferation. BH4 deficiency has been implicated in several types of cancer, including breast cancer and prostate cancer.

properties

CAS RN

101130-63-6

Product Name

1,3,7-Trimethyl-5H-pteridine-2,4,6-trione

Molecular Formula

C9H10N4O3

Molecular Weight

222.2 g/mol

IUPAC Name

1,3,7-trimethyl-5H-pteridine-2,4,6-trione

InChI

InChI=1S/C9H10N4O3/c1-4-7(14)11-5-6(10-4)12(2)9(16)13(3)8(5)15/h1-3H3,(H,11,14)

InChI Key

VBABXTJOQWJKNW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O

Canonical SMILES

CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O

synonyms

2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,7-trimethyl-

Origin of Product

United States

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